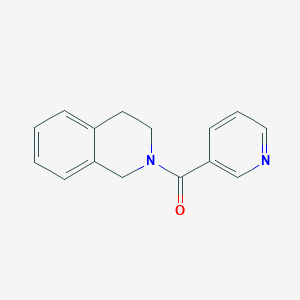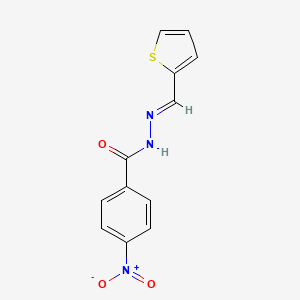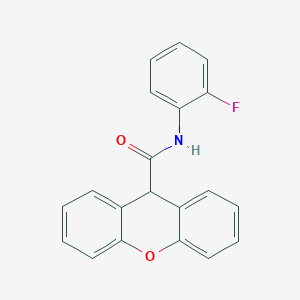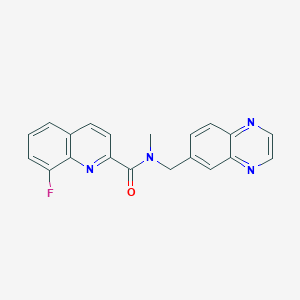
2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, can be achieved through various synthetic routes. A notable method involves the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, leading to the selective formation of tetrahydroquinoline derivatives in moderate to good yields. This process is influenced by the electronic nature of the substituents present in the reactants (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, is characterized by the presence of a saturated cyclohexane ring fused to an aromatic pyridine moiety. This structure is pivotal in defining the chemical reactivity and properties of these compounds. X-ray structure analyses have been used to support the structures of related tetrahydroquinoline compounds, providing insights into their conformation and electronic distribution (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroisoquinolines, including 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, undergo various chemical reactions owing to their rich electronic and structural features. For instance, they can participate in Lewis acid-catalyzed cycloadditions, domino reactions involving oxidative dehydrogenation, and cyclization processes, leading to the synthesis of complex heterocyclic compounds. These reactions underscore the versatility and reactivity of tetrahydroisoquinoline derivatives in organic synthesis (Lavilla, Bernabeu, Carranco, & Díaz, 2003).
Aplicaciones Científicas De Investigación
Synthesis Protocols
- Synthesis of Pyrrolidine and Tetrahydroquinoline Derivatives: A study by Lu and Shi (2007) demonstrates the preparation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives using arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid. This synthesis depends on the electronic nature of the reactants and offers a pathway to produce various derivatives selectively (Lu & Shi, 2007).
Chemical Transformations and Applications
Redox-Neutral α-Amidation
Zhu and Seidel (2016) describe a process where 1,2,3,4-tetrahydroisoquinoline undergoes redox-neutral α-amidation with concurrent N-alkylation when reacted with aromatic aldehydes and isocyanides. This new variant of the Ugi reaction, promoted by acetic acid, offers a novel approach for functionalizing tetrahydroisoquinoline derivatives (Zhu & Seidel, 2016).
Redox-Neutral Annulations with Dual C–H Functionalization
In another study by Zhu and Seidel (2017), amines such as 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes and their pyridine analogues. This process involves dual C–H bond functionalization and is promoted solely by acetic acid, highlighting a potential pathway for creating complex molecular structures (Zhu & Seidel, 2017).
Pharmaceutical Applications
Synthesis of Pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones
Majumdar and Mukhopadhyay (2003) synthesized a number of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from 1,3-dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones. This process, which involves intramolecular addition of aryl radical to the uracil ring, could be significant in the development of new pharmaceutical compounds (Majumdar & Mukhopadhyay, 2003).
Anticancer Potency of Iridium(III) Complexes
Carrasco et al. (2020) report on the synthesis of structurally strained half-sandwich iridium(III) complexes incorporating 2-((2,3,4,5-tetramethylcyclopentadienyl)methyl)pyridine. These complexes exhibit exceptional potency against MCF7 cancer cells, suggesting a new class of organo-iridium drug candidates for cancer treatment (Carrasco et al., 2020).
Biomedical Implications
- Presence in Parkinsonian and Normal Human Brains: Niwa et al. (1987) identified 1,2,3,4-tetrahydroisoquinoline in parkinsonian and normal human brains. The study found that this compound, an analogue of MPTP, was markedly increased in parkinsonian brains, suggesting it could be an endogenous neurotoxin related to Parkinson's disease (Niwa et al., 1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17/h1-6,8,10H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTBLKTWVIFNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)
![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)
![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)
![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)